
2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine is an organic compound characterized by the presence of two bromine atoms and a tetramethylated butene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine typically involves the bromination of alkenes. One common method is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant . The reaction conditions are generally mild, with room temperature being sufficient for the bromination process.
Industrial Production Methods
Industrial production methods for this compound may involve the use of more scalable and cost-effective bromination techniques. For example, the combination of dimethyl sulfoxide (DMSO) and oxalyl bromide has been shown to be an efficient brominating reagent for various alkenes . This method offers advantages such as low cost, short reaction times, and excellent yields.
化学反应分析
Types of Reactions
2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various brominated products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium bromide, orthoperiodic acid, and tetrabutylammonium bromide . Reaction conditions vary depending on the desired product but often involve room temperature and mild solvents such as dichloromethane.
Major Products
The major products formed from these reactions include various brominated alkanes and alkenes, depending on the specific reaction conditions and reagents used.
科学研究应用
2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.
Biology: The compound’s brominated structure makes it useful in studying biological interactions and mechanisms.
作用机制
The mechanism of action of 2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved may include halogen bonding and electrophilic addition reactions .
相似化合物的比较
Similar Compounds
2,3-Dibromobutane: A simpler brominated alkane with similar reactivity.
2,3-Dibromo-1,4-naphthoquinone: Another brominated compound with applications in organic synthesis.
2,3-Dibromo-N-methylmaleimide: A structurally related compound used in various chemical reactions.
Uniqueness
2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine is unique due to its tetramethylated butene backbone, which imparts distinct chemical properties and reactivity compared to other brominated compounds. This uniqueness makes it valuable in specific research and industrial applications.
属性
CAS 编号 |
880263-56-9 |
|---|---|
分子式 |
C8H16Br2N2 |
分子量 |
300.03 g/mol |
IUPAC 名称 |
2,3-dibromo-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine |
InChI |
InChI=1S/C8H16Br2N2/c1-11(2)5-7(9)8(10)6-12(3)4/h5-6H2,1-4H3 |
InChI 键 |
ZXNJBDNQUCVLNI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(=C(CN(C)C)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


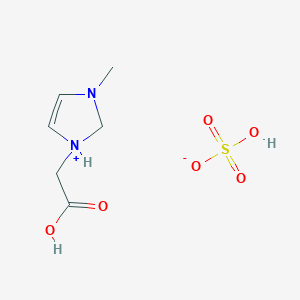

![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
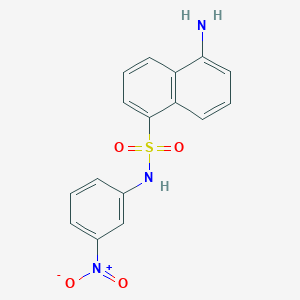
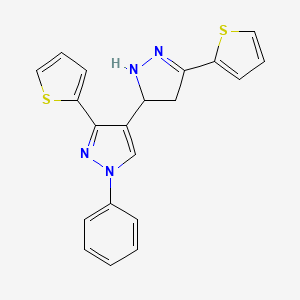
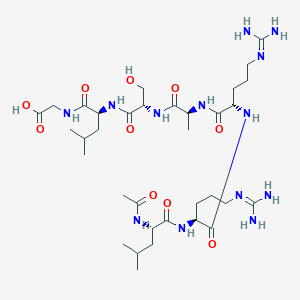
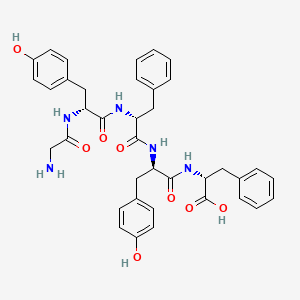
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)
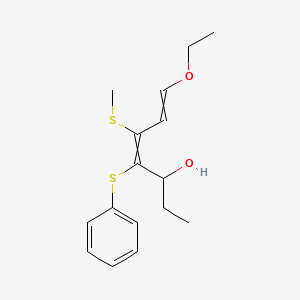


![N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]](/img/structure/B12607639.png)
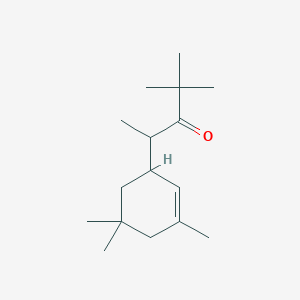
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)-](/img/structure/B12607645.png)
